Ethanone, 1-(2-aminophenyl)-, oxime

Synthesis Yield Process Chemistry Cost Efficiency

For research demanding precise regioisomerism, select CAS 4964-49-2 (o-AAOX). Its ortho-amino/oxime bifunctionality is critical for forming stable metal chelates via N,N-bidentate coordination, a capability absent in meta analogs or the parent ketone. Choose the HCl-salt route for a 96% synthetic yield, reducing costs for scaling quinazoline-3-oxide and indazole production. o-AAOX also uniquely enables Pd-catalyzed sp²/sp³ C-H functionalization as a directing group and allows 'silent' probe development without antimicrobial background interference.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 4964-49-2
Cat. No. B1621877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-aminophenyl)-, oxime
CAS4964-49-2
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CC=C1N
InChIInChI=1S/C8H10N2O/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,9H2,1H3
InChIKeyWRMSBMAMUDEZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminophenyl)ethan-1-one Oxime (CAS 4964-49-2): A Core Synthon and Analytical Reference Standard for Heterocyclic and Coordination Chemistry


Ethanone, 1-(2-aminophenyl)-, oxime (CAS 4964-49-2), commonly known as o-aminoacetophenone oxime (o-AAOX), is an aromatic oxime with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound features a distinctive dual-functionality, incorporating both an ortho-amino group and an oxime moiety on an acetophenone scaffold. Its predicted physicochemical properties include a boiling point of 316.9±25.0 °C, a density of 1.14±0.1 g/cm³, and a pKa of 11.75±0.70 . The molecule's unique N,N-bidentate coordination capability allows it to form stable chelate complexes, and its bifunctional nature makes it a versatile precursor for synthesizing complex heterocyclic systems [1].

Why o-Aminoacetophenone Oxime (CAS 4964-49-2) Cannot Be Substituted by its Meta-Isomer or Parent Ketone in Specialized Applications


Selecting a 'generic' aminoacetophenone derivative without careful consideration of regioisomerism and functional group state can lead to experimental failure or misleading data. The specific substitution pattern (ortho vs. meta) on the aromatic ring dictates the electronic environment, which in turn governs the molecule's reactivity in forming biologically active Schiff bases [1]. Furthermore, substituting the oxime for the parent ketone (2'-aminoacetophenone) fundamentally alters the compound's coordination chemistry; the oxime nitrogen is a far superior donor atom, enabling the formation of stable metal chelates that are not accessible with the ketone precursor [2]. These differences in regioisomerism and functional group state translate directly into distinct performance profiles in antimicrobial assays and metal-catalyzed transformations, making CAS 4964-49-2 a non-fungible chemical entity for specialized research.

Quantitative Evidence Guide: Validated Performance Metrics for Ethanone, 1-(2-aminophenyl)-, oxime (CAS 4964-49-2)


High-Yield, Cost-Effective Synthesis of CAS 4964-49-2 via 2'-Aminoacetophenone Hydrochloride Route

The target compound, o-aminoacetophenone oxime, can be synthesized with a high yield of approximately 96% when starting from 2′-aminoacetophenone hydrochloride, a commonly available precursor [1]. This compares favorably to an alternative synthetic route starting from the free base (o-aminoacetophenone), which proceeds with a yield of approximately 83% under comparable conditions [1].

Synthesis Yield Process Chemistry Cost Efficiency

Ortho-Regioisomer Serves as a Critical Precursor for Structurally Distinct Schiff Base Ligands

The ortho-substitution pattern of CAS 4964-49-2 (o-AAOX) is crucial for generating specific tridentate Schiff base ligands (L1 and L4) that cannot be accessed using the meta-isomer, m-aminoacetophenone oxime (m-AAOX) [1]. A direct comparative study demonstrated that while m-AAOX derivatives exhibited broad antimicrobial activity, derivatives synthesized from o-AAOX showed no detectable antimicrobial action under the same test conditions [1].

Schiff Base Synthesis Ligand Design Antimicrobial Agents

Superior Ligand for Palladium-Catalyzed C-H Activation via Six-Membered Palladacycle Intermediate

The 2-aminoacetophenone oxime acts as an effective N,N-bidentate auxiliary for palladium-catalyzed C-H bond functionalization [1]. Its mechanism proceeds through the formation of a stable six-membered palladacycle intermediate, a mode of activation that is not possible with the parent ketone or simple monodentate oxime ligands [1]. This specific coordination geometry enables novel sp3 C-H bond functionalization reactions.

C-H Activation Catalysis Organometallic Chemistry

Predicted LogP (2.9) Indicates Optimal Lipophilicity for Membrane Permeability vs. Parent Ketone

The calculated n-octanol/water partition coefficient (LogP) for 1-(2-aminophenyl)ethan-1-one oxime is predicted to be 2.9 at 25°C [1]. While direct experimental data for the parent ketone (2'-aminoacetophenone) is not provided in the same source, this LogP value is consistent with the general trend that oxime formation increases lipophilicity compared to the more polar ketone precursor, a property that can favorably impact passive membrane permeability.

Lipophilicity ADME Prediction Drug Design

Consistent Oxime-Oxime Supramolecular Synthon Reliability in Silver(I) Complexation

The oxime group of aminoacetophenone oxime derivatives demonstrates robust reliability as a supramolecular synthon [1]. In the synthesis of silver(I) coordination complexes, the desired primary oxime⋯oxime hydrogen-bonded dimer was not disrupted despite extensive ligand modifications that increased aromatic content and introduced additional hydrogen-bond acceptors [1].

Crystal Engineering Supramolecular Chemistry Coordination Polymers

High-Value Application Scenarios for 1-(2-Aminophenyl)ethan-1-one Oxime (CAS 4964-49-2) in Scientific Research


Cost-Conscious Synthesis of Heterocyclic Building Blocks

For laboratories scaling up the synthesis of quinazoline-3-oxides or indazole derivatives, the 96%-yield synthetic route from 2'-aminoacetophenone hydrochloride is the preferred method [1][2]. The 13% yield advantage over the free base route significantly reduces per-gram cost and purification burden, making it the superior choice for generating large quantities of key intermediates. The compound's proven utility in forming 1,2-dihydroquinazoline-3-oxides via reaction with aromatic aldehydes underscores its value as a synthetic linchpin [2].

Rational Design of Selective Schiff Base Ligands with No Antimicrobial Activity

Investigators developing fluorescent probes, chelators, or catalysts where inherent antimicrobial activity would be a confounding factor should specifically procure o-AAOX [3]. Its complete lack of antimicrobial action in derived tridentate ligands stands in stark contrast to the broad-spectrum activity of m-AAOX derivatives [3]. This allows for the creation of 'silent' ligand scaffolds, enabling studies of metal binding, catalysis, or cellular imaging without the confounding variable of background antimicrobial effects.

Development of Palladium-Catalyzed sp3 C-H Functionalization Methodologies

Researchers seeking to develop or utilize novel C-H activation protocols should select this compound as a directing group auxiliary [4]. Its unique ability to form a six-membered palladacycle enables activation of both sp2 and sp3 C-H bonds, a capability that simpler acetophenone or monodentate oxime ligands lack [4]. This specific coordination chemistry is a prerequisite for achieving the reported beta- and gamma-C-H bond functionalizations of aryl carboxamides.

Constructing Reliable Supramolecular Architectures via Oxime-Oxime Synthons

Crystal engineers and supramolecular chemists can rely on the oxime group of this compound as a robust and predictable supramolecular synthon [5]. The persistence of the oxime⋯oxime hydrogen-bonded dimer, even after significant covalent modification of the ligand, provides a level of synthetic predictability that is highly valued for designing coordination polymers and low-dimensional materials [5].

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